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molecular formula C10H15NO B8708648 2-(3-Methoxy-2-methylphenyl)ethanamine

2-(3-Methoxy-2-methylphenyl)ethanamine

Cat. No. B8708648
M. Wt: 165.23 g/mol
InChI Key: CWLWYQWTLIZROY-UHFFFAOYSA-N
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Patent
US08278324B2

Procedure details

To lithium borohydride (2M in THF; 2.0 ml; 4.0 mmol) (cloudy) at room temperature was added dropwise over 0.5 min chlorotrimethylsilane (1.02 ml; 8.00 mmol). A precipitate was formed and after ca. 3 min, 2-methyl-1-(methyloxy)-3-[(E)-2-nitroethenyl]benzene (Preparation 9, 193 mg; 1.0 mmol) in THF (4 ml) was added dropwise via syringe over 5 min, making sure that the temperature remained at ca. 25° C. (using a water cold bath). The solution was stirred at room temperature overnight. The mixture was cooled with an ice bath, methanol was added slowly, and the solvent removed in vacuo. The residue was partitioned between 25% aqueous sodium hydroxide and dichloromethane. The aqueous phase was separated and extracted three times with dichloromethane and the combined organic layers evaporated. Purification of the residue by solid phase extraction (SCX column), eluting with methanol followed by 2N ammonia in methanol, followed by evaporation of the ammonia containing fraction gave the title compound (80 mg).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].Cl[Si](C)(C)C.[CH3:8][C:9]1[C:14](/[CH:15]=[CH:16]/[N+:17]([O-])=O)=[CH:13][CH:12]=[CH:11][C:10]=1[O:20][CH3:21].CO>C1COCC1>[CH3:8][C:9]1[C:10]([O:20][CH3:21])=[CH:11][CH:12]=[CH:13][C:14]=1[CH2:15][CH2:16][NH2:17] |f:0.1|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
1.02 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Two
Name
Quantity
193 mg
Type
reactant
Smiles
CC1=C(C=CC=C1\C=C\[N+](=O)[O-])OC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate was formed and after ca. 3 min
Duration
3 min
CUSTOM
Type
CUSTOM
Details
remained at ca. 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 25% aqueous sodium hydroxide and dichloromethane
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
CUSTOM
Type
CUSTOM
Details
the combined organic layers evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the residue
EXTRACTION
Type
EXTRACTION
Details
by solid phase extraction (SCX column)
WASH
Type
WASH
Details
eluting with methanol
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the ammonia containing fraction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C=CC=C1OC)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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